molecular formula C10H14FN B13543306 2-(2-Fluoro-4-methylphenyl)propan-2-amine

2-(2-Fluoro-4-methylphenyl)propan-2-amine

Cat. No.: B13543306
M. Wt: 167.22 g/mol
InChI Key: YBSCANJZWAXOGR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, which is further connected to a propan-2-amine group. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)propan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(2-fluoro-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14FN/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6H,12H2,1-3H3

InChI Key

YBSCANJZWAXOGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)N)F

Origin of Product

United States

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